molecular formula C20H21N7O3 B2719657 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea CAS No. 1021223-31-3

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea

Cat. No.: B2719657
CAS No.: 1021223-31-3
M. Wt: 407.434
InChI Key: IPDBIDPSCNAYQP-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea typically involves multi-step organic reactions. The process begins with the preparation of the core structures, which are then coupled through various chemical reactions. Key steps may include:

    Formation of the 2,3-Dihydrobenzo[b][1,4]dioxin ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Synthesis of the pyridazin-3-ylamine: This involves the formation of the pyridazine ring followed by amination.

    Coupling reactions: The final step involves coupling the two core structures through urea formation, typically using reagents like isocyanates or carbamates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the final product.

    Scalability: Adapting the synthesis process to large-scale production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The aromatic and heterocyclic rings can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Material Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)carbamate
  • 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiourea

Uniqueness

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea stands out due to its specific combination of aromatic and heterocyclic structures, which confer unique chemical and biological properties

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O3/c28-20(24-14-4-5-15-16(13-14)30-12-11-29-15)23-10-9-22-18-6-7-19(27-26-18)25-17-3-1-2-8-21-17/h1-8,13H,9-12H2,(H,22,26)(H,21,25,27)(H2,23,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDBIDPSCNAYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)NCCNC3=NN=C(C=C3)NC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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